Estradiol monopropionate
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Overview
Description
Estradiol monopropionate, also known as estradiol 17β-propionate, is an estrogen medication and estrogen ester. It is the C17β propionate ester of estradiol, a naturally occurring hormone in the human body. This compound was historically used in hormone replacement therapy and for other medical purposes, but it is no longer marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of estradiol monopropionate involves the esterification of estradiol with propionic acid. The reaction typically requires a catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Estradiol+Propionic Acid→Estradiol Monopropionate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Estradiol monopropionate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to estradiol and propionic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can be oxidized to form estrone monopropionate.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Estradiol and propionic acid.
Oxidation: Estrone monopropionate.
Reduction: Dihydrothis compound
Scientific Research Applications
Estradiol monopropionate has been used in various scientific research applications, including:
Chemistry: Studying the esterification and hydrolysis reactions of steroidal compounds.
Biology: Investigating the role of estrogens in cellular processes and hormone regulation.
Medicine: Researching hormone replacement therapies and their effects on the human body.
Mechanism of Action
Estradiol monopropionate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene expression. The primary molecular targets include the estrogen receptors alpha and beta. The pathways involved in its mechanism of action include the activation of transcription factors and modulation of various cellular processes .
Comparison with Similar Compounds
Estradiol monopropionate is similar to other estrogen esters, such as:
- Estradiol benzoate
- Estradiol valerate
- Estradiol cypionate
Comparison:
- Estradiol benzoate: Has a shorter ester chain, leading to faster hydrolysis and shorter duration of action.
- Estradiol valerate: Has a longer ester chain, resulting in slower hydrolysis and longer duration of action.
- Estradiol cypionate: Similar to estradiol valerate but with a different ester chain, affecting its pharmacokinetics.
Uniqueness: this compound is unique due to its specific ester chain length, which influences its hydrolysis rate and duration of action. This makes it suitable for specific therapeutic applications where a moderate duration of action is desired .
Properties
CAS No. |
1323-33-7 |
---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C21H28O3/c1-3-20(23)24-14-5-7-15-13(12-14)4-6-17-16(15)10-11-21(2)18(17)8-9-19(21)22/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1 |
InChI Key |
FONFXFZWMZJFCD-AGRFSFNASA-N |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C |
Origin of Product |
United States |
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